3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound with significant potential in various fields of research. Its molecular formula is C21H20FN3O4, and it has a molecular weight of 397.406 g/mol. This compound is known for its unique structure, which includes a fluorophenyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety.
Properties
IUPAC Name |
3-[1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNJNPHZCWOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves several steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the fluorophenyl group and the azetidine ring . The reaction typically requires a palladium catalyst and a boron reagent under mild conditions. The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring.
Chemical Reactions Analysis
Oxidation Reactions
The imidazolidine-2,4-dione moiety and fluorophenyl group undergo selective oxidation under controlled conditions:
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Epoxidation : Reaction with Oxone (potassium peroxymonosulfate) in aqueous acetone generates an epoxide at the azetidinyl ring’s β-carbon, confirmed via LC-MS and H NMR.
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Aromatic Fluorophenyl Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields a hydroxylated derivative at the 2-fluorophenyl substituent’s para-position (72% yield).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxone | Acetone/HO, 0°C, 6 hr | Azetidinyl epoxide | 58% | |
| mCPBA | CHCl, RT, 12 hr | 4-Hydroxy-2-fluorophenylpropanoyl derivative | 72% |
Nucleophilic Substitution
The azetidinyl nitrogen and imidazolidine-dione carbonyl groups are susceptible to nucleophilic attack:
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Grignard Reagents : Reacts with methylmagnesium bromide (MeMgBr) in THF to open the azetidinyl ring, forming a tertiary alcohol (Table 1).
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Amines : Primary amines (e.g., ethylamine) displace the 2,4-dione oxygen under basic conditions (KCO, DMF), producing substituted urea derivatives .
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MeMgBr | THF, −78°C → RT, 2 hr | Ring-opened tertiary alcohol | 64% | |
| Ethylamine | DMF, KCO, 80°C | N-Ethylurea analog | 81% |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions due to its strained azetidinyl ring:
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Dipolar Cycloaddition : Reac
Scientific Research Applications
The compound 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has attracted significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer agent. Its structural features suggest it may interact with various molecular targets involved in cancer cell proliferation and survival.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the inhibitory concentrations (IC50 values) observed in different assays:
| Cell Line | IC50 (nM) |
|---|---|
| A549 (Lung Cancer) | 75 |
| MCF7 (Breast Cancer) | 120 |
| HeLa (Cervical Cancer) | 90 |
These results indicate that the compound has potent activity against cancer cells, making it a candidate for further development as a therapeutic agent.
Antibacterial Properties
Beyond its anticancer potential, there is growing interest in the antibacterial properties of this compound. Research indicates that derivatives similar to this compound exhibit antibacterial activity against various strains, suggesting a dual therapeutic potential.
Case Study: Antibacterial Activity
A docking study revealed that certain derivatives show high inhibition constants against specific bacterial strains, indicating their potential as effective antibacterial agents.
Metabolic Pathways
Research also suggests that compounds like this may influence metabolic pathways. Their interactions with metabolic enzymes could lead to alterations in metabolic processes, which may have implications for treating metabolic disorders alongside cancer therapies.
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of the compound on multiple cancer cell lines, confirming its ability to induce cytotoxicity at low concentrations compared to standard chemotherapeutics. The findings support its candidacy for further development in oncology.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of related compounds, demonstrating their effectiveness against resistant bacterial strains. This highlights the versatility of compounds within this chemical class.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain receptors or enzymes, while the azetidine and imidazolidine rings provide stability and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar compounds include other fluorophenyl derivatives and azetidine-containing molecules. Compared to these compounds, 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds are:
- 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- This compound
Biological Activity
3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique chemical structure characterized by an azetidinyl ring and an imidazolidine-dione moiety, which contribute to its biological activity. Research into this compound has indicated promising results in various biological assays, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 305.30 g/mol. The structure includes a fluorophenyl group and an azetidinyl ring, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.30 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, which is particularly relevant in cancer biology.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research has demonstrated that derivatives of imidazolidine diones exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through modulation of apoptotic pathways. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency.
Case Studies
A notable study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. It found that modifications to the azetidinyl and imidazolidine moieties significantly affected biological activity. The study highlighted:
- Compound Variants : Variants with different substituents on the fluorophenyl group showed enhanced efficacy against specific cancer types.
- Mechanistic Insights : Further mechanistic studies revealed that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Q & A
Basic: What are the recommended synthetic routes for 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via multi-step protocols involving cyclization and functional group coupling. For example:
- Azetidine Formation : Use a nucleophilic substitution reaction with 3-(2-fluorophenyl)propanoyl chloride and a protected azetidine precursor under anhydrous conditions (e.g., THF with molecular sieves) to minimize side reactions .
- Imidazolidine-2,4-dione Assembly : Employ a cyclocondensation reaction between the azetidine intermediate and urea derivatives, using catalytic bases (e.g., NaH) to enhance ring closure efficiency .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of azetidine to urea) and temperature (70–80°C) to maximize yield (reported ~85% in analogous syntheses) .
Basic: What analytical techniques are critical for validating the structure and purity of this compound?
Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass (e.g., [M+H] at m/z 423.15 for CHFNO) .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., azetidine puckering) using single-crystal diffraction data .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Experimental Design :
- Key Findings : Analogous imidazolidine-diones show pH-dependent hydrolysis (e.g., rapid degradation at pH <3 via azetidine ring opening). Include antioxidants (e.g., BHT) to mitigate oxidative decay .
Advanced: What crystallographic insights are available for conformational analysis of the azetidine and imidazolidine-dione moieties?
Answer:
- X-ray Diffraction : Studies on related compounds reveal:
- Methodology : Grow crystals via slow evaporation (acetonitrile/ethyl acetate) and refine structures using SHELXL .
Advanced: How can structure-activity relationship (SAR) studies guide biological evaluation of this compound?
Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., fluorophenyl-propanoyl moieties show affinity for adenosine receptors) .
- In Vitro Assays :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the phenyl ring to enhance bioactivity .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Answer:
- Hypothesis Testing :
- Validation : Cross-reference with computational models (DFT calculations for C chemical shifts) .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT Modeling :
- Applications : Predict degradation pathways (e.g., base-catalyzed ring opening) to inform storage conditions .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane 3:7) for initial purification .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water 4:1) to yield high-purity crystals (>98%) .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water gradient) for final polishing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
